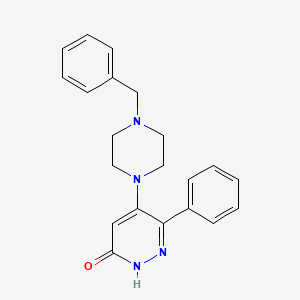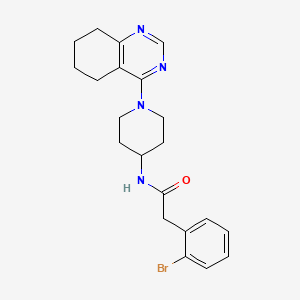
2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H25BrN4O and its molecular weight is 429.362. The purity is usually 95%.
BenchChem offers high-quality 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications
Research has indicated that derivatives of bromophenyl, such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides and their azo analogs, exhibit significant analgesic and anti-inflammatory activities. These activities are comparable to standard drugs like pentazocine and aspirin. The bromophenyl azo derivative, in particular, has shown noteworthy activity in this regard (N. Gopa, E. Porchezhian, & G. Sarma, 2001).
Pharmacological Importance
Substituted 6-bromoquinazolinones, including derivatives related to the 2-(2-bromophenyl) compound, are known for their diverse pharmacological importance. This includes anti-inflammatory, analgesic, and anti-bacterial activities. The synthesis of these compounds and their pharmacological evaluation has been a subject of study, with various derivatives being synthesized, purified, and characterized for potential activities (Ch. Rajveer et al., 2010).
Antibacterial Activity
A series of N-substituted derivatives have been prepared and tested for their antibacterial activity. These compounds were specifically screened against bacteria like S.aureus and E.coli. The structures of these compounds were established using various elemental and spectral analyses (I. Singh et al., 2010).
Insecticidal Activity
Some pyridine derivatives, which include piperidinium compounds similar in structure to 2-(2-bromophenyl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide, have been studied for their insecticidal properties. One particular compound in this category showed about four times the insecticidal activity of the standard acetamiprid insecticide (E. A. Bakhite et al., 2014).
Synthesis of Alkaloids
The compound is also relevant in the synthesis of alkaloids. Phenylglycinol-derived oxazolopiperidone lactams, which are structurally similar to this compound, are used as starting materials in the enantioselective synthesis of piperidine-containing alkaloids. These include a wide variety of alkaloids and bioactive compounds, demonstrating the compound's utility in complex organic synthesis (M. Amat et al., 2011).
Anticonvulsant Applications
In the development of new anticonvulsants, N-substituted 1,2,3,4-tetrahydroisoquinolines, which are closely related to the subject compound, have shown high activity. Particularly, a derivative of this compound demonstrated potency comparable to talampanel, a noncompetitive AMPA antagonist used in clinical trials as an anticonvulsant agent (R. Gitto et al., 2006).
Propiedades
IUPAC Name |
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O/c22-18-7-3-1-5-15(18)13-20(27)25-16-9-11-26(12-10-16)21-17-6-2-4-8-19(17)23-14-24-21/h1,3,5,7,14,16H,2,4,6,8-13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWYGAGMXIADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CC4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

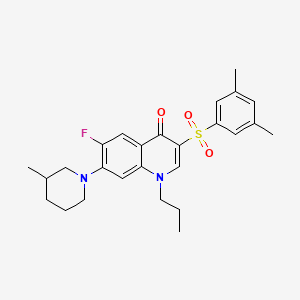
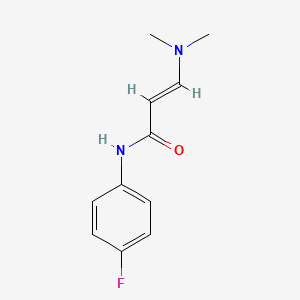
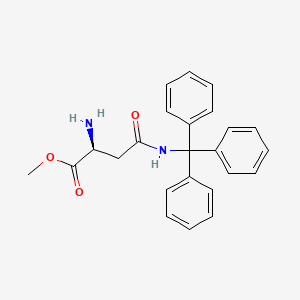
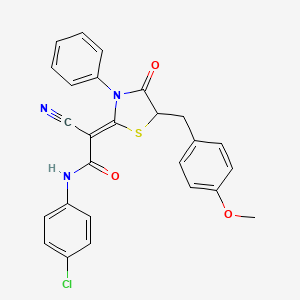
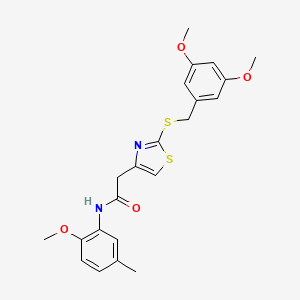
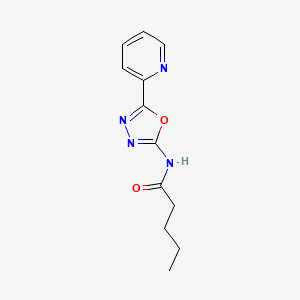
![4-[benzyl(methyl)amino]-N-(4-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2833063.png)
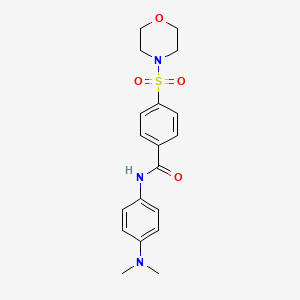
![4-[4-(2-Bromo-4-chlorophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B2833066.png)
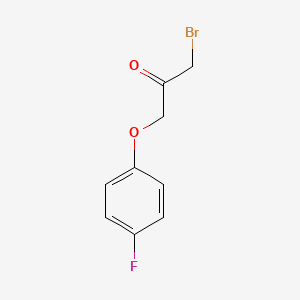
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2833069.png)
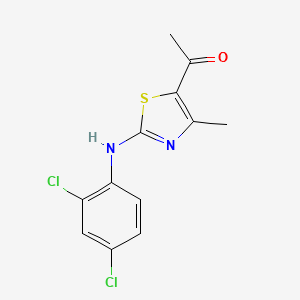
![1-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2833071.png)
